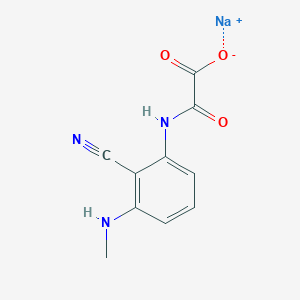
5-Fluoromuconolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoromuconolactone belongs to the class of organic compounds known as butenolides. These are dihydrofurans with a carbonyl group at the C2 carbon atom. 5-Fluoromuconolactone is soluble (in water) and a moderately acidic compound (based on its pKa).
5-Fluoromuconolactone is a butenolide.
Wissenschaftliche Forschungsanwendungen
Mechanisms of Action in Cancer Treatment : 5-Fluoromuconolactone, through its derivative 5-Fluorouracil (5-FU), is widely used in cancer treatment. The mechanism of action involves interference with nucleotide synthesis and incorporation into DNA, contributing to its antineoplastic properties (Longley, Harkin, & Johnston, 2003).
Biochemistry and Pharmacology : The drug is metabolized via similar pathways as uracil, and its main antitumor activity is attributed to its impact on DNA synthesis. Resistance to 5-FU remains a significant clinical challenge (Diasio & Harris, 1989).
Enhancement of Radiation Therapy : In combination with radiation therapy, 5-FU has shown increased effectiveness in treating locally unresectable carcinoma of the stomach, pancreas, and large bowel (Moertel, Childs, Reitemeier, Colby, & Holbrook, 1969).
Applications in Experimental Cancer Chemotherapy : 5-FU and its derivatives have been found clinically useful in palliating patients suffering from advanced cancer, particularly in tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963).
Targeted Drug Delivery Systems : Research has explored using amine-functionalized metal-organic frameworks conjugated with folic acid as targeted biocompatible pH-responsive nanocarriers for 5-FU, offering potential in precision cancer treatments (Abazari, Ataei, Morsali, Slawin, & Carpenter-Warren, 2019).
In Vivo Metabolism Monitoring : 19F NMR techniques have been used to monitor the metabolism of 5-FU in tumors and liver, offering insights into the metabolic fate of the drug in clinical settings (Stevens, Morris, Iles, Sheldon, & Griffiths, 1984).
Conversion in Microbial Degradation Processes : The conversion of 2-Fluoromuconate to cis-Dienelactone by purified enzymes from various bacterial strains highlights the biochemical transformations 5-Fluoromuconolactone undergoes in microbial degradation pathways (Solyanikova, Moiseeva, Boeren, Boersma, Kolomytseva, Vervoort, Rietjens, Golovleva, & van Berkel, 2003).
Eigenschaften
Produktname |
5-Fluoromuconolactone |
|---|---|
Molekularformel |
C6H5FO4 |
Molekulargewicht |
160.1 g/mol |
IUPAC-Name |
2-fluoro-2-(5-oxo-2H-furan-2-yl)acetic acid |
InChI |
InChI=1S/C6H5FO4/c7-5(6(9)10)3-1-2-4(8)11-3/h1-3,5H,(H,9,10) |
InChI-Schlüssel |
YVULEJQYAMRENW-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)OC1C(C(=O)O)F |
Kanonische SMILES |
C1=CC(=O)OC1C(C(=O)O)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



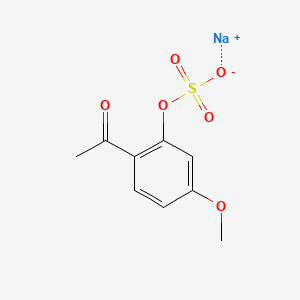



![(2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1260823.png)
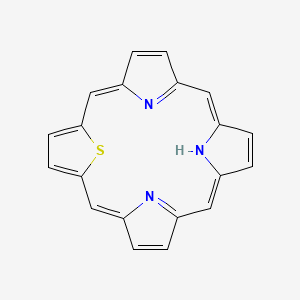
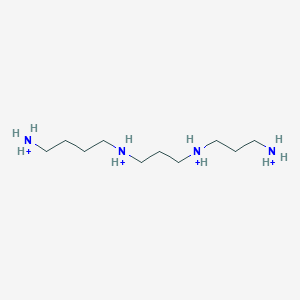
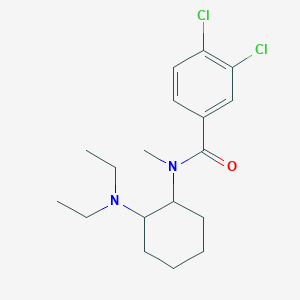

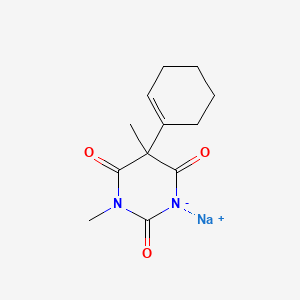
![Sodium 3-[{3-amino-4-[(e)-(5-bromopyridin-2-yl)diazenyl]phenyl}(propyl)amino]propane-1-sulfonate](/img/structure/B1260839.png)


